B1164654 Angiotensin II Inhibitor Cocktail

Angiotensin II Inhibitor Cocktail

货号: B1164654
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The Angiotensin II Inhibitor Cocktail refers to a therapeutic strategy combining multiple agents targeting the renin-angiotensin system (RAS) to inhibit angiotensin II (Ang II) activity. Ang II, a key effector peptide in RAS, regulates blood pressure, fluid balance, and inflammation via angiotensin II type-1 receptors (AT1R). The cocktail approach aims to enhance efficacy by leveraging complementary mechanisms while minimizing toxicity through dose optimization .

Components of the cocktail may include:

  • Angiotensin-converting enzyme inhibitors (ACEIs): Block conversion of Ang I to Ang II (e.g., enalapril).
  • Angiotensin II receptor blockers (ARBs): Antagonize AT1R (e.g., losartan).
  • Neprilysin inhibitors (e.g., sacubitril): Increase natriuretic peptides, often combined with ARBs (e.g., sacubitril/valsartan, an ARNI).
  • Direct renin inhibitors (DRIs): Target renin activity (e.g., aliskiren).

This multi-target approach addresses limitations of monotherapies, such as incomplete RAS blockade or compensatory pathways .

属性

产品来源

United States

相似化合物的比较

Mechanism of Action

Compound Class Mechanism Target
ACEIs Inhibit ACE, reducing Ang II synthesis Ang I → Ang II conversion
ARBs Block AT1R, preventing Ang II binding AT1R receptors
ARNIs Combine ARB (valsartan) + neprilysin inhibitor (sacubitril) AT1R + natriuretic peptides
Angiotensin II Cocktail Combines ACEIs, ARBs, and/or DRIs for multi-pathway inhibition Multiple RAS components

Key Insight : The cocktail’s multi-pathway inhibition reduces compensatory Ang II synthesis via alternative enzymes (e.g., chymase) .

Efficacy in Clinical Outcomes

Table 1: Meta-Analysis of ACEIs vs. ARBs in Hypertensive Patients with Type 2 Diabetes (n=46,008)
Outcome ACEIs (n=24,976) ARBs (n=22,032) Relative Risk (95% CI)
All-cause mortality 12.1% 11.8% 0.98 (0.91–1.05)
Cardiovascular mortality 8.3% 7.9% 0.95 (0.87–1.04)
Myocardial infarction 6.2% 5.7% 0.92 (0.84–1.01)
Stroke 5.5% 5.1% 0.93 (0.85–1.02)

Key Findings :

  • ACEIs and ARBs show comparable efficacy in mortality and cardiovascular events.
  • ACEIs may offer slight advantages in stroke prevention, while ARBs have fewer adverse effects (e.g., cough) .
ARNI vs. ACEI in Heart Failure (n=49)
Parameter ARNI Group ACEI Group p-value
NT-proBNP reduction 45% 28% 0.03
LDH reduction 22% 12% 0.036
Hospitalization duration 7.4 days 8.1 days 0.287

Key Insight : ARNIs demonstrate superior biomarker improvement over ACEIs, likely due to dual RAS and natriuretic peptide modulation .

Adverse Effects and Toxicity

Compound Class Common Adverse Effects Notable Risks
ACEIs Cough (20%), hyperkalemia, renal impairment Angioedema (rare)
ARBs Dizziness, hyperkalemia Fetal toxicity
ARNIs Hypotension, renal dysfunction Not recommended in pregnancy
Angiotensin II Cocktail Risk of hyperkalemia, hypotension, and renal failure Requires careful dose titration

Key Insight: Combining ACEIs and ARBs increases hyperkalemia and renal risks, limiting clinical utility . The cocktail approach prioritizes agents with non-overlapping toxicities (e.g., ACEI + DRI) .

Synergy and Dose Optimization

The cocktail’s design aligns with principles observed in antiviral therapies:

  • Synergy : Lower doses of toxic components (e.g., ACEIs) can be used when combined with ARBs or DRIs .
  • Host-targeted agents : Neprilysin inhibitors in ARNIs modulate natriuretic peptides, complementing RAS blockade .
  • Resistance mitigation : Multi-target inhibition reduces escape pathways (e.g., ACE-independent Ang II synthesis) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。